molecular formula C10H20FNO B1485714 (3R,4S)-4-fluoro-N-hexyloxolan-3-amine CAS No. 2165725-83-5

(3R,4S)-4-fluoro-N-hexyloxolan-3-amine

Cat. No.: B1485714
CAS No.: 2165725-83-5
M. Wt: 189.27 g/mol
InChI Key: JHFPOWJONGLMON-NXEZZACHSA-N
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Description

(3R,4S)-4-Fluoro-N-hexyloxolan-3-amine is a fluorinated amine derivative featuring a tetrahydrofuran (oxolan) ring substituted with a fluorine atom at the 4-position and a hexylamine group at the 3-position. Its stereochemistry (3R,4S) is critical for its physicochemical and biological properties.

Properties

IUPAC Name

(3R,4S)-4-fluoro-N-hexyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FNO/c1-2-3-4-5-6-12-10-8-13-7-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFPOWJONGLMON-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1COCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN[C@@H]1COC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine (CAS 1395080-73-5)

This compound replaces the oxolan (5-membered) ring with a tetrahydropyran (6-membered) ring. The (3S,4S) stereochemistry further distinguishes it from the target compound. Notably, its synthesis achieves 100% yield under optimized conditions, suggesting superior stability compared to oxolan derivatives .

(3R,4S)-4-Fluoropiperidin-3-amine Dihydrochloride (CAS 2925068-49-9)

Here, the oxolan ring is replaced with a piperidine (6-membered nitrogen-containing) ring. The dihydrochloride salt enhances solubility, which is advantageous for in vitro assays. Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .

Property Oxolan Derivatives Tetrahydropyran Derivatives Piperidine Derivatives
Ring Size 5-membered 6-membered 6-membered (with N)
Example Compound This compound (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine (3R,4S)-4-Fluoropiperidin-3-amine
Key Applications Enzyme inhibition, membrane interactions High-yield synthesis, stability CNS drug candidates

Stereochemical Comparisons

The stereochemistry of fluorinated amines profoundly impacts biological activity. For example:

  • This compound vs. (3S,4R)-3-Fluorooxan-4-amine Hydrochloride (CAS 1422188-16-6) : The inversion of stereochemistry at C3 and C4 alters hydrogen-bonding patterns and enzyme binding. Single-crystal X-ray studies on similar compounds confirm that stereochemical differences lead to distinct molecular packing and solubility profiles .

Pharmacological Activity Comparisons

  • GABA Aminotransferase Inhibition: Fluorinated analogs like (3R,4R)-4-amino-5-fluoro-3-phenylpentanoic acid (1a) were studied as GABA-AT inhibitors. In contrast, oxolan derivatives with flexible alkyl chains may better accommodate active-site interactions.
  • Peptidomimetic Applications: (3R,4R)-3-aminopyrrolidinones serve as constrained peptidomimetics in dopamine receptor modulators. The oxolan scaffold in the target compound may offer similar conformational rigidity for receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-4-fluoro-N-hexyloxolan-3-amine
Reactant of Route 2
(3R,4S)-4-fluoro-N-hexyloxolan-3-amine

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